molecular formula C22H19NO3 B1185361 Ethyl 4-(benzoylanilino)benzoate

Ethyl 4-(benzoylanilino)benzoate

Cat. No.: B1185361
M. Wt: 345.398
InChI Key: BIOISUFAQQXNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(benzoylanilino)benzoate is an ester derivative of benzoic acid featuring a benzoylanilino group (-NH-C₆H₅-CO-) at the para position of the benzene ring. This compound is structurally characterized by:

  • Ester group: Ethoxycarbonyl (-COOCH₂CH₃) at the benzene ring.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.398

IUPAC Name

ethyl 4-(N-benzoylanilino)benzoate

InChI

InChI=1S/C22H19NO3/c1-2-26-22(25)18-13-15-20(16-14-18)23(19-11-7-4-8-12-19)21(24)17-9-5-3-6-10-17/h3-16H,2H2,1H3

InChI Key

BIOISUFAQQXNJV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share a benzoate ester core but differ in substituents, influencing their reactivity, solubility, and applications:

Compound Name Substituent Structure Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
Ethyl 4-(benzoylanilino)benzoate 4-(Benzoylanilino) 346.37 (calculated) Not reported Hypothesized use in drug synthesis N/A
Ethyl 4-(butylamino)benzoate 4-(Butylamino) 221.3 68–70 Chemical synthesis intermediate
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) 4-(Sulfonylamino with chloro and phenyl groups ~480 (estimated) Not reported Antimicrobial (MIC: 0.45–0.9 mM vs. E. coli)
Ethyl 4-(dimethylamino)benzoate 4-(Dimethylamino) 193.24 Not reported High reactivity in resin cements
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) 4-(Phenethylamino with pyridazine ~380 (estimated) Not reported Pharmaceutical research candidate

Physicochemical Properties

  • Solubility: The benzoylanilino group in the target compound likely reduces water solubility compared to alkylamino analogs (e.g., ethyl 4-(butylamino)benzoate), which exhibit moderate polarity due to the alkyl chain .
  • Thermal Stability: Aromatic substituents (e.g., benzoyl) may increase melting points relative to aliphatic analogs. For example, ethyl 4-(butylamino)benzoate melts at 68–70°C , while sulfonamide derivatives (e.g., SABA1) are presumed to have higher thermal stability due to rigid aromatic systems .

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